molecular formula C11H10O3 B1607450 1-(6-Methoxy-2-benzofuranyl)ethanone CAS No. 52814-92-3

1-(6-Methoxy-2-benzofuranyl)ethanone

Cat. No.: B1607450
CAS No.: 52814-92-3
M. Wt: 190.19 g/mol
InChI Key: HRRSGAXMWLEMKX-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2-benzofuranyl)ethanone, also known as MBDB, is a chemical compound belonging to the phenethylamine family. It is a psychoactive substance that has been widely studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis of Novel Compounds

1-(6-Methoxy-2-benzofuranyl)ethanone has been utilized in the synthesis of diverse chemical compounds. For instance, Rostami-Charati et al. (2012) described the three-component reaction involving 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone, leading to the efficient synthesis of 9Hfuro[2,3-f]chromene-8,9-dicarboxylates in water. This process offers rapid access to novel and diversely substituted derivatives (Rostami-Charati, Khalilzadeh, & Hossaini, 2012).

Anticancer Activity

This compound has been investigated for its potential in anticancer applications. Coskun et al. (2021) synthesized benzofuran–chalcone hybrids, starting with 6-methoxysaliciylaldehyde and 1-(6-methoxy-1-benzofuran-2-yl) ethanone. These compounds showed significant anticancer effects, particularly against lung cancer cells (Coskun, Dalkılıç, Dalkilic, & Coskun, 2021).

Material Science Applications

In material science, this compound is used in the synthesis of materials with unique properties. Çelik and Coskun (2018) synthesized methacrylate polymer with a compound derived from 1-(1-benzofuran-2yl)-ethanone, showing interesting thermal and dielectric properties (Çelik & Coskun, 2018).

Antioxidant Activity

Some derivatives of this compound exhibit antioxidant activity. Ezzatzadeh and Hossaini (2019) demonstrated the synthesis of benzochromene derivatives using 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone, showing significant antioxidant properties (Ezzatzadeh & Hossaini, 2019).

Antiviral Activity

Additionally, derivatives of this compound have been explored for antiviral properties. Papadaki-Valiraki et al. (1993) prepared new benzofuran derivatives, including 1-(7-dodecyloxy-2-benzofuranyl)ethanone, showing specific activity against respiratory syncytial virus (Papadaki-Valiraki, Todoulou, Filippatos, Tsotinis, Ikeda, & De Clercq, 1993).

Properties

IUPAC Name

1-(6-methoxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7(12)10-5-8-3-4-9(13-2)6-11(8)14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRSGAXMWLEMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200792
Record name Ethanone, 1-(6-methoxy-2-benzofuranyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52814-92-3
Record name 1-(6-Methoxy-2-benzofuranyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52814-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, 6-methoxy-2-benzofuranyl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052814923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(6-methoxy-2-benzofuranyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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